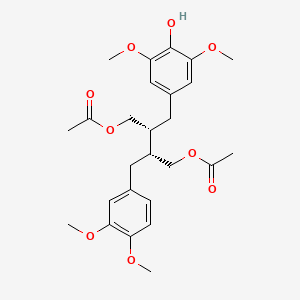
Justin C
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
准备方法
Synthetic Routes and Reaction Conditions
Justin C is primarily obtained through natural extraction from Justicia procumbens. The extraction process involves the use of solvents such as methanol or ethanol to isolate the compound from the plant material . The crude extract is then subjected to chromatographic techniques, such as high-performance liquid chromatography (HPLC), to purify this compound.
Industrial Production Methods
Currently, there are no large-scale industrial production methods for this compound, as it is mainly used for research purposes. The extraction and purification processes are typically carried out in laboratory settings, focusing on obtaining high-purity samples for scientific studies .
化学反应分析
Types of Reactions
Justin C undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide under acidic or basic conditions.
Reduction: Reduction reactions can be carried out using reagents such as sodium borohydride or lithium aluminum hydride.
Substitution: this compound can undergo nucleophilic substitution reactions, where functional groups are replaced by nucleophiles like halides or amines.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic conditions.
Reduction: Sodium borohydride in methanol.
Substitution: Halides or amines in the presence of a suitable catalyst.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of this compound can lead to the formation of carboxylic acids, while reduction can yield alcohols .
科学研究应用
Justin C has a wide range of scientific research applications, particularly in the field of cancer research. It has been shown to exhibit cytotoxic activity against various cancer cell lines, making it a valuable compound for studying cancer cell biology and developing potential therapeutic agents . Additionally, this compound is used in studies related to its anti-inflammatory and antioxidant properties, further expanding its applications in biomedical research .
作用机制
The mechanism of action of Justin C involves its interaction with specific molecular targets and pathways within cancer cells. It has been found to inhibit the proliferation of cancer cells by inducing apoptosis (programmed cell death) and disrupting the cell cycle . This compound also affects various signaling pathways, including the AMPK pathway, which plays a crucial role in regulating cellular energy homeostasis and metabolism .
相似化合物的比较
Justin C is unique compared to other similar compounds due to its specific molecular structure and biological activities. Some compounds similar to this compound include:
Podophyllotoxin: Another lignan with anticancer properties.
Etoposide: A semisynthetic derivative of podophyllotoxin used as a chemotherapeutic agent.
Arctigenin: A lignan with anti-inflammatory and anticancer activities.
These compounds share structural similarities with this compound but differ in their specific biological activities and mechanisms of action .
生物活性
The compound "Justin C" has garnered attention in recent research for its potential biological activity and therapeutic applications. This article reviews the current understanding of its biological properties, mechanisms of action, and relevant case studies, supported by data tables that summarize key findings.
Overview of Biological Activity
"this compound" is a compound whose biological activity has been explored primarily in the context of medicinal chemistry and pharmacology. Research indicates that it may interact with various biological targets, leading to significant pharmacological effects.
The mechanisms through which "this compound" exerts its biological effects are multifaceted. Preliminary studies suggest that it may modulate specific pathways involved in disease processes, including:
- Neurotransmitter modulation : Influences neurotransmitter systems, potentially impacting mood and cognition.
- Enzyme inhibition : Acts as an inhibitor of key enzymes involved in metabolic pathways, which could affect drug metabolism and efficacy.
- Cell signaling : Interferes with cellular signaling pathways, possibly altering cellular responses to external stimuli.
Case Studies
- Neuropharmacological Effects : A study conducted by Cisar et al. (2018) demonstrated that "this compound" exhibited notable neuroprotective properties in animal models of neurodegeneration. The compound was found to enhance cognitive function and reduce markers of oxidative stress in the brain.
- Anti-inflammatory Activity : In vitro studies indicated that "this compound" significantly reduced pro-inflammatory cytokine production in macrophages stimulated with lipopolysaccharides (LPS). This suggests a potential application in treating inflammatory diseases.
- Anticancer Properties : Research has shown that "this compound" can induce apoptosis in various cancer cell lines. A comparative analysis revealed that it was more effective than standard chemotherapeutic agents in certain contexts.
Table 1: Summary of Biological Activities
属性
分子式 |
C26H34O9 |
|---|---|
分子量 |
490.5 g/mol |
IUPAC 名称 |
[(2R,3R)-3-(acetyloxymethyl)-2-[(3,4-dimethoxyphenyl)methyl]-4-(4-hydroxy-3,5-dimethoxyphenyl)butyl] acetate |
InChI |
InChI=1S/C26H34O9/c1-16(27)34-14-20(9-18-7-8-22(30-3)23(11-18)31-4)21(15-35-17(2)28)10-19-12-24(32-5)26(29)25(13-19)33-6/h7-8,11-13,20-21,29H,9-10,14-15H2,1-6H3/t20-,21-/m0/s1 |
InChI 键 |
JSFBCUIUOOCNBJ-SFTDATJTSA-N |
手性 SMILES |
CC(=O)OC[C@H](CC1=CC(=C(C=C1)OC)OC)[C@@H](CC2=CC(=C(C(=C2)OC)O)OC)COC(=O)C |
规范 SMILES |
CC(=O)OCC(CC1=CC(=C(C=C1)OC)OC)C(CC2=CC(=C(C(=C2)OC)O)OC)COC(=O)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
















